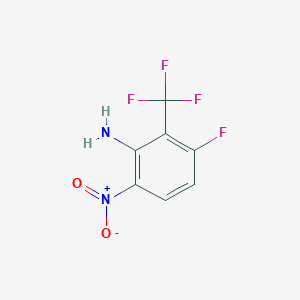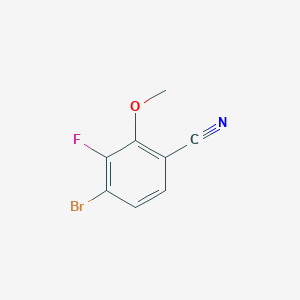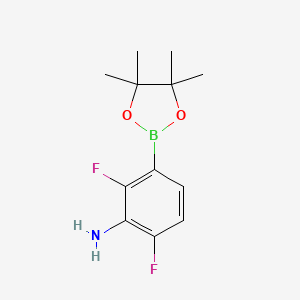![molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9](/img/structure/B1529560.png)
6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Übersicht
Beschreibung
6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
6-Bromo-2-chloropyrido[2,3-d]pyrimidine serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been employed in the improved and scalable preparation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing a practical and robust synthesis method starting from cheap bulk chemicals. This process, involving four synthetic steps, emphasizes the compound's utility in generating products with significant yields without the need for chromatography (Bugge et al., 2014).
Antiviral Activity Studies
In the realm of medicinal chemistry, derivatives of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine have been explored for their potential antiviral activities. Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, for example, has identified several derivatives that exhibit marked inhibitory effects on retrovirus replication in cell culture. These findings highlight the compound's relevance in the development of new antiretroviral drugs (Hocková et al., 2003).
Material Science and Nonlinear Optical Properties
The compound has also found applications in materials science, particularly in studies focusing on the nonlinear optical (NLO) properties of thiopyrimidine derivatives. Research in this area investigates the structural parameters, electronic properties, and NLO capabilities of thiopyrimidine derivatives, demonstrating the compound's potential for use in optoelectronic applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloropyrido[2,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

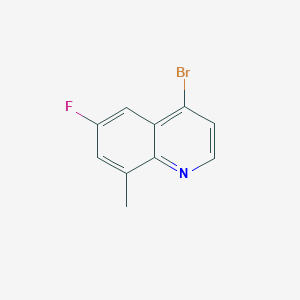
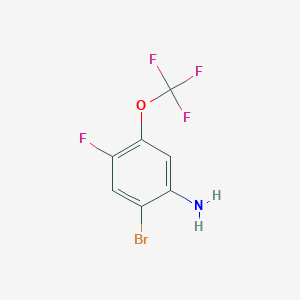
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
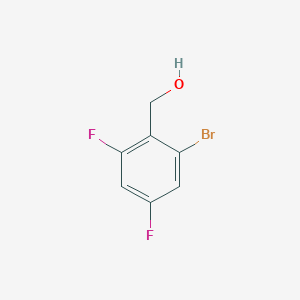
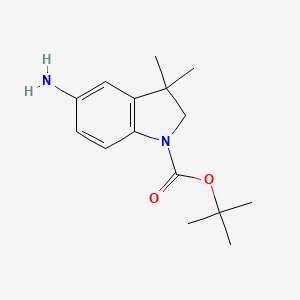
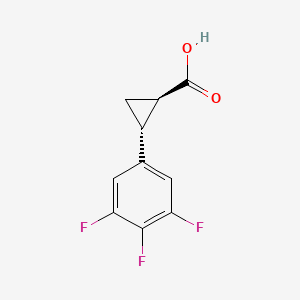
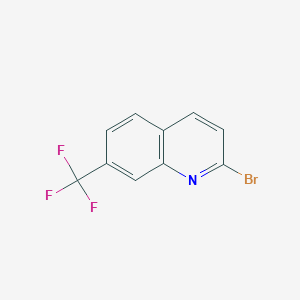
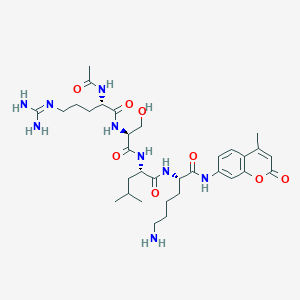
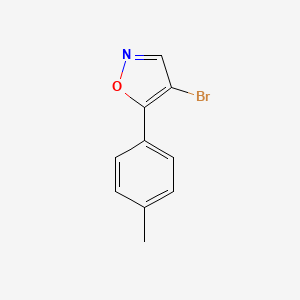
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
